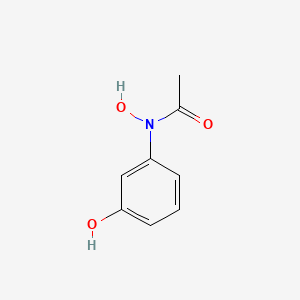![molecular formula C15H24O4S B14359556 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene CAS No. 90183-73-6](/img/structure/B14359556.png)
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy groups and a propane-2-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene typically involves the following steps:
Formation of the Propoxybenzene Core: The initial step involves the alkylation of hydroquinone with propyl bromide in the presence of a base such as potassium carbonate to form 1,4-dipropoxybenzene.
Introduction of the Propane-2-sulfonyl Group: The next step involves the sulfonylation of the propoxybenzene core. This can be achieved by reacting 1,4-dipropoxybenzene with propane-2-sulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-methoxybenzene
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-ethoxybenzene
Uniqueness
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90183-73-6 |
|---|---|
Fórmula molecular |
C15H24O4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-(3-propan-2-ylsulfonylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O4S/c1-4-10-18-14-6-8-15(9-7-14)19-11-5-12-20(16,17)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clave InChI |
KZZCHKISXVDVMY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OCCCS(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


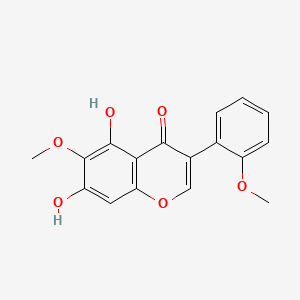

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
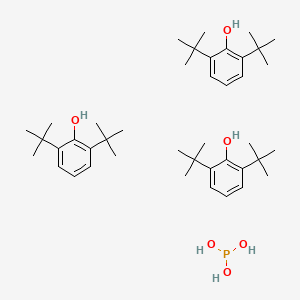
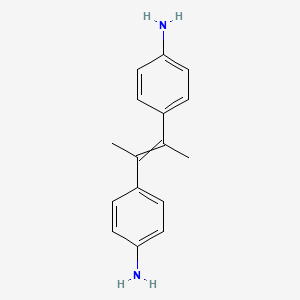
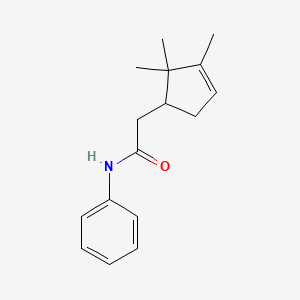
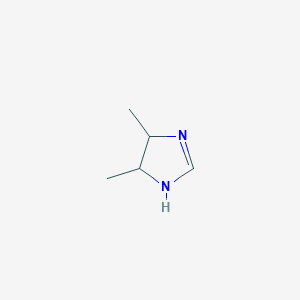
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
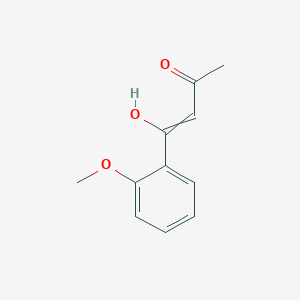

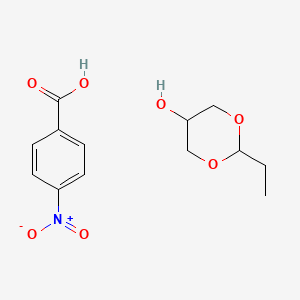
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)

